Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

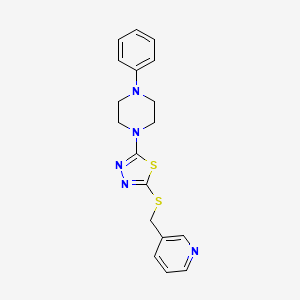

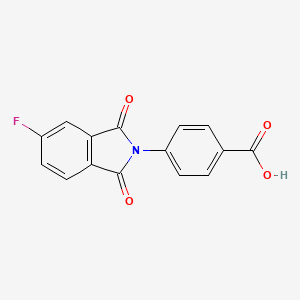

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a type of organic compound. It likely contains a bromomethyl group (-CH2Br), a tert-butyl group ((CH3)3C-), a carboxylate group (-COO-), and a pyrrolidinone ring (a five-membered ring with one oxygen atom and one nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a bromomethyl group attached to the ring, and a tert-butyl carboxylate group also attached to the ring .Chemical Reactions Analysis

The bromomethyl group in the compound is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a bromomethyl group are often solid at room temperature, and the presence of a carboxylate group could make the compound polar .科学研究应用

Supramolecular Chemistry

The study on substituted oxopyrrolidine analogues, including those related to Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate, has revealed their ability to form diverse supramolecular arrangements influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H. These findings underscore the potential of oxopyrrolidine scaffolds in constructing novel supramolecular assemblies through various weak interactions, despite lacking a traditional hydrogen bond donor and acceptor system. The significance of these interactions in controlling the conformation and assembly of these molecules has been demonstrated through crystal structure analysis and Hirshfeld surface analysis (Samipillai et al., 2016).

Synthesis of Novel Compounds

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate and its derivatives have been utilized in the synthesis of a variety of novel compounds. For instance, parallel solution-phase synthesis has been employed to generate libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, highlighting the versatility of this scaffold in medicinal chemistry and drug discovery (Svete et al., 2010). Additionally, the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the functionalization potential of this scaffold, enabling access to macrocyclic Tyk2 inhibitors, thereby showing its utility in the development of novel therapeutics (Sasaki et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, an analogue, has provided insights into the molecular conformation and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the structural basis of the reactivity and interaction capabilities of these compounds (Naveen et al., 2007).

Enzymatic Reactions

Research has also delved into the enzymatic reactions involving tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate derivatives, such as the C-Demethylation of LC15-0133, a dipeptidyl peptidase-4 inhibitor, in rat liver microsomes. These studies contribute to our understanding of the metabolic pathways and potential drug interactions of compounds derived from this scaffold (Yoo et al., 2008).

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCOFGASVWDIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)

![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)